molecular formula C8H3ClF3N B7724387 5-Isocyano-2-chlorobenzotrifluoride

5-Isocyano-2-chlorobenzotrifluoride

Cat. No.: B7724387
M. Wt: 205.56 g/mol
InChI Key: XMZKWPWUSVCHQX-UHFFFAOYSA-N
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Description

5-Isocyano-2-chlorobenzotrifluoride is an organic compound with the molecular formula C8H3ClF3N It is characterized by the presence of an isocyano group (-N≡C) attached to a benzene ring that also contains a chlorine atom and three fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isocyano-2-chlorobenzotrifluoride typically involves the reaction of 2-chlorobenzotrifluoride with a suitable isocyanide reagent under controlled conditions. One common method involves the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

5-Isocyano-2-chlorobenzotrifluoride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.

    Electrophilic Addition: The isocyano group can participate in reactions with electrophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.

    Electrophilic Addition: Electrophiles such as bromine or iodine in the presence of catalysts.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

    Nucleophilic Substitution: Products with different substituents replacing the chlorine atom.

    Electrophilic Addition: Adducts formed by the addition of electrophiles to the isocyano group.

    Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.

Scientific Research Applications

5-Isocyano-2-chlorobenzotrifluoride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Isocyano-2-chlorobenzotrifluoride involves its interaction with molecular targets through its isocyano group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The pathways involved may include inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Isocyano-1-chlorobenzotrifluoride
  • 4-Isocyano-2-chlorobenzotrifluoride
  • 5-Isocyano-2-fluorobenzotrifluoride

Uniqueness

5-Isocyano-2-chlorobenzotrifluoride is unique due to the specific positioning of the isocyano and chlorine groups on the benzene ring, which influences its reactivity and interaction with other molecules. This positional specificity can lead to different chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-chloro-4-isocyano-2-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF3N/c1-13-5-2-3-7(9)6(4-5)8(10,11)12/h2-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMZKWPWUSVCHQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]C1=CC(=C(C=C1)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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